molecular formula C7H9F3N4 B1480779 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2097982-55-1

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1480779
CAS No.: 2097982-55-1
M. Wt: 206.17 g/mol
InChI Key: GETFULKYHRQVMJ-UHFFFAOYSA-N
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Description

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide (ETPC) is a novel organic compound that has recently been discovered and studied for its potential applications in organic synthesis, medicinal chemistry and drug development. ETPC is a heterocyclic compound with a five-membered ring structure consisting of an ethyl group, a trifluoromethyl group, a pyrazole moiety, and a carboximidamide group. It is an important intermediate for the synthesis of many biologically active compounds, and has been used in medicinal chemistry and drug development.

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, including compounds related to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, have gained attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, particularly at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. Research highlights the importance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Anticancer Applications

Pyrazoline derivatives, closely related to the core structure of this compound, have been studied extensively for their anticancer activities. These compounds are recognized for their potential to serve as frameworks for developing drug-like candidates displaying a broad range of medicinal properties. The structure-activity relationship (SAR) studies around pyrazoline derivatives offer insights into the development of lead compounds for various cancer targets (Ray et al., 2022).

Synthetic and Medicinal Aspects

The synthetic versatility of pyrazolo[1,5-a]pyrimidine scaffolds, akin to the core structure of interest, has been explored for its broad range of medicinal properties including anticancer, anti-infectious, and anti-inflammatory effects. These scaffolds serve as a building block for drug-like candidates, emphasizing the scaffold's utility in medicinal chemistry (Cherukupalli et al., 2017).

Catalytic and Synthetic Applications

Recent studies have also highlighted the use of hybrid catalysts in synthesizing pyrazole derivatives, showing significant potential in medicinal and pharmaceutical industries. This research underscores the broad applicability and bioavailability of pyrazole scaffolds, promoting their use in developing lead molecules for various therapeutic applications (Parmar, Vala, & Patel, 2023).

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-2-14-4(6(11)12)3-5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETFULKYHRQVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
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Reactant of Route 5
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Reactant of Route 6
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

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